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molecular formula C11H21BClNO2 B590886 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1121057-75-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B590886
M. Wt: 245.554
InChI Key: WNMYCAJTXUCHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428470B2

Procedure details

HATU (3.68 g) was added to a mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (1.98 g), 4-tert-butoxy-4-oxobutanoic acid (1.686 g), N,N-diisopropylethylamine (3.38 mL), and DMF (20 mL) at 0 C, and the obtained mixture was stirred at room temperature for 3 days. To the reaction mixture, water was added, followed by extraction with ethyl acetate. The extract was washed with brine and dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to obtain the title compound (1.84 g).
Name
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
1.686 g
Type
reactant
Reaction Step One
Quantity
3.38 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl.[CH3:26][C:27]1([CH3:40])[C:31]([CH3:33])([CH3:32])[O:30][B:29]([C:34]2[CH2:35][CH2:36][NH:37][CH2:38][CH:39]=2)[O:28]1.[C:41]([O:45][C:46](=[O:52])[CH2:47][CH2:48][C:49](O)=[O:50])([CH3:44])([CH3:43])[CH3:42].C(N(CC)C(C)C)(C)C>O.CN(C=O)C>[O:50]=[C:49]([N:37]1[CH2:36][CH:35]=[C:34]([B:29]2[O:28][C:27]([CH3:40])([CH3:26])[C:31]([CH3:32])([CH3:33])[O:30]2)[CH2:39][CH2:38]1)[CH2:48][CH2:47][C:46]([O:45][C:41]([CH3:44])([CH3:43])[CH3:42])=[O:52] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.68 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
1.98 g
Type
reactant
Smiles
Cl.CC1(OB(OC1(C)C)C=1CCNCC1)C
Name
Quantity
1.686 g
Type
reactant
Smiles
C(C)(C)(C)OC(CCC(=O)O)=O
Name
Quantity
3.38 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
O=C(CCC(=O)OC(C)(C)C)N1CCC(=CC1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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